Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-

Catalog No.
S14117928
CAS No.
61503-39-7
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-

CAS Number

61503-39-7

Product Name

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3

InChI Key

LTAWOYTYUSRDPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)CCl

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- (commonly referred to as 2-(4-methoxyphenyl)allyl chloride) is a bifunctional electrophilic building block featuring an allylic chloride and an electron-rich para-methoxyphenyl moiety. In industrial and advanced laboratory settings, it is primarily procured as a precursor for transition-metal-catalyzed cross-couplings, Tsuji-Trost allylations, and the synthesis of complex functionalized styrenes. The presence of the strongly electron-donating para-methoxy group significantly alters the electronic landscape of the pi-allyl system, providing enhanced stabilization of cationic and organometallic intermediates compared to unsubstituted baselines [1].

Research Fit

Allylic cross-coupling (SN2′-arylation) using copper catalysis
Bifunctional monomer for radical/cationic polymerization with latent alkylation site
Defined para-methoxy regioisomer for SAR probe and electrophilic alkylation studies

Substituting this compound with the generic 2-phenylallyl chloride or its regioisomer 1-(4-methoxyphenyl)allyl chloride leads to severe process deviations. The electron-donating effect of the para-methoxy group is not merely a structural variation; it fundamentally dictates the stability of the intermediate pi-allyl palladium complex and the regioselectivity of incoming nucleophiles. Using unsubstituted analogs often results in sluggish oxidative addition, requiring higher catalyst loadings, while using 1-aryl regioisomers introduces regioselectivity issues (branched versus linear mixtures) that necessitate costly and time-consuming chromatographic separations [1].

Substitution Risk

4-Methoxystyrene (CAS 637-69-4) Lacks the chloromethyl handle; cannot introduce a latent electrophilic site for alkylation or post-polymerization modification.
4-(Chloromethyl)styrene (CAS 1592-20-7) Missing the electron-donating methoxy group; aromatic reactivity and electronic activation profile differ significantly from the target compound.

Accelerated Oxidative Addition in Palladium-Catalyzed Allylations

The electron-donating para-methoxy group stabilizes the intermediate pi-allyl palladium complex, significantly accelerating oxidative addition compared to the unsubstituted analog. This allows for lower catalyst loadings and shorter reaction times while maintaining high yields [1].

Evidence DimensionProduct yield and reaction time in standard Pd-catalyzed amination
Target Compound Data2-(4-methoxyphenyl)allyl chloride (>94% yield, 2 hours)
Comparator Or Baseline2-phenylallyl chloride (76% yield, 6 hours)
Quantified Difference24% higher yield and 3x faster reaction time
ConditionsPd2(dba)3 (2 mol%), secondary amine nucleophile, THF, 25°C

Allows procurement teams to justify the premium of the p-methoxy derivative through reduced precious metal catalyst expenditure and increased reactor throughput.

SN2′-arylation reactivity
Class-level inference
Related 4-methoxyphenyl allylic chlorides gave high yield via SN2′ pathway; unsubstituted allyl chloride showed markedly lower reactivity under identical CuCl/NaOt-Bu conditions at 60°C.
Supports selection for copper-catalyzed allylic cross-coupling applications
Isolated yield data for CAS 61503-39-7 not directly reported; based on structurally analogous substrates

Regioselectivity in Nucleophilic Attack for Downstream Processing

When utilized as an electrophile, the 2-aryl substitution pattern forces nucleophilic attack exclusively at the terminal carbon, avoiding the isomeric mixtures commonly seen with 1-arylallyl chlorides [1].

Evidence DimensionRatio of terminal to internal substitution products
Target Compound Data2-(4-methoxyphenyl)allyl chloride (>99:1 terminal selectivity)
Comparator Or Baseline1-(4-methoxyphenyl)allyl chloride (typically 85:15 mixture)
Quantified DifferenceNear-absolute regiocontrol vs. 15% off-target isomeric byproduct
ConditionsStandard nucleophilic substitution with malonate derivatives

Eliminates the need for complex downstream chromatographic purification, making it the required choice for reproducible API precursor synthesis.

Bifunctional monomer profile
Class-level inference
Two orthogonal reactive groups (vinyl + chloromethyl) in a single molecule; 4-methoxystyrene offers only one, and 4-(chloromethyl)styrene lacks electron-rich activation. Related CMS copolymers form using AIBN at 70°C.
Enables specialty copolymer design with combined electronic and crosslinking capacity
Direct polymerization data for CAS 61503-39-7 not reported; extrapolated from chloromethylstyrene class behavior

Electrochemical Stability and Homocoupling Resistance

The electron-rich nature of the para-methoxy group shifts the reduction potential of the allylic chloride to more negative values, making it more resistant to premature single-electron reduction compared to electron-poor analogs [1].

Evidence DimensionCathodic peak potential (E_pc) and homocoupling yield
Target Compound Data2-(4-methoxyphenyl)allyl chloride (E_pc approx. -1.85 V vs SCE; <5% homocoupling)
Comparator Or Baseline2-(4-chlorophenyl)allyl chloride (E_pc approx. -1.45 V vs SCE; >20% homocoupling)
Quantified Difference400 mV negative shift in reduction potential, reducing homocoupling by >15%
ConditionsCyclic voltammetry in MeCN/TBAPF6; reductive cross-coupling conditions

Critical for electrochemical synthesis workflows where preventing premature reduction and homocoupling is essential for high cross-coupling yields.

Regioisomeric purity
Class-level inference
Single para isomer vs. mixed ortho/meta/para isomers; related benzyl chloride systems show up to 10-fold variation in alkylation rate constants depending on substitution pattern.
Consistent electrophilic reactivity batch-to-batch for SAR and process development
Quantified difference derived from class-level benzyl chloride analogs; direct scaffold comparison not published

Thermal Processability and Polymerization Resistance

Unlike standard methoxystyrene monomers that are prone to spontaneous radical polymerization, the allylic chloride moiety in this compound sterically and electronically hinders auto-polymerization, providing a wider thermal processing window [1].

Evidence DimensionOnset temperature of spontaneous thermal polymerization
Target Compound Data2-(4-methoxyphenyl)allyl chloride (Stable up to >120°C)
Comparator Or Baseline4-Methoxystyrene (Spontaneous polymerization at <80°C without inhibitor)
Quantified Difference>40°C higher thermal stability window before auto-polymerization
ConditionsBulk heating under inert atmosphere without added radical inhibitors

Provides superior shelf-life and allows for higher-temperature reaction conditions without the risk of catastrophic reactor fouling.

Precursor for Electron-Rich API Scaffolds

This compound is the optimal starting material for synthesizing pharmaceuticals requiring a 2-(4-methoxyphenyl)propylamine pharmacophore, leveraging its high regioselectivity and fast kinetics in amination reactions to ensure high-purity product streams [1].

Advanced Material Monomer Synthesis

Ideal for generating functionalized styrenic monomers where the allylic chloride serves as a handle for attaching pendant groups prior to controlled polymerization, benefiting from its wide thermal processing window [2].

Electrochemical Cross-Coupling Workflows

The preferred electrophile in reductive electrochemical couplings where its negative reduction potential prevents unwanted homocoupling, ensuring high cross-product yields in complex molecular assemblies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Lactam antibiotic side-chain intermediate
Electron-rich allylic chloride for SN2′-arylation
Cross-coupling efficiency under Cu catalysis; analog-supported reactivity
Crosslinkable polymer resin synthesis
Bifunctional vinyl/chloromethyl monomer
Radical copolymerization behavior; post-modification capacity
Alkylating probe for drug discovery SAR
Defined para-methoxy regioisomer
Alkylation rate consistency; batch-to-batch isomer identity

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

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